molecular formula C22H35NO2 B1240196 (+)-himbacine CAS No. 6879-74-9

(+)-himbacine

Cat. No.: B1240196
CAS No.: 6879-74-9
M. Wt: 345.5 g/mol
InChI Key: FMPNFDSPHNUFOS-VAWYXSNFSA-N
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Description

Himbacine is an alkaloid isolated from the bark of Australian magnolias. It is known for its activity as a muscarinic receptor antagonist, with specificity for the muscarinic acetylcholine receptor M2. This compound has been a promising starting point in Alzheimer’s disease research due to its pharmacological properties .

Mechanism of Action

Target of Action

Himbacine is an alkaloid that primarily targets the muscarinic acetylcholine receptor M2 . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps regulate heart rate and smooth muscle contraction .

Mode of Action

Himbacine acts as a muscarinic receptor antagonist , specifically for the muscarinic acetylcholine receptor M2 . As an antagonist, it binds to the receptor and blocks its activation by acetylcholine, a neurotransmitter. This prevents the receptor from triggering a response, thereby inhibiting the normal function of the receptor .

Biochemical Pathways

The primary biochemical pathway affected by himbacine is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors, including the muscarinic acetylcholine receptor M2 . By blocking the activation of the M2 receptor, himbacine can alter the signaling within this pathway, potentially affecting various physiological processes such as heart rate and smooth muscle contraction .

Pharmacokinetics

These properties would significantly impact the bioavailability of himbacine, determining how much of the compound reaches its target site in the body after administration .

Result of Action

The molecular and cellular effects of himbacine’s action primarily involve changes in signal transduction within cells due to the blockade of the muscarinic acetylcholine receptor M2 . This can lead to alterations in various physiological processes regulated by this receptor, such as heart rate and smooth muscle contraction .

Action Environment

Environmental factors can potentially influence the action, efficacy, and stability of himbacine. For instance, factors such as temperature and pH could affect the stability of the compound, while the presence of other substances in the body could influence its absorption and distribution . .

Biochemical Analysis

Biochemical Properties

Himbacine acts as a muscarinic receptor antagonist, specifically targeting the muscarinic acetylcholine receptor M2. This interaction inhibits the normal binding of acetylcholine, a neurotransmitter, to the receptor. By blocking this interaction, himbacine can modulate various physiological responses that are mediated by the M2 receptor. Additionally, himbacine has been shown to interact with other muscarinic receptors, albeit with less specificity .

Cellular Effects

Himbacine influences various cellular processes by acting on muscarinic receptors. In neuronal cells, it can inhibit the signaling pathways mediated by the M2 receptor, which are involved in cognitive functions and memory. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. In other cell types, such as smooth muscle cells, himbacine can reduce muscle contractions by blocking the M2 receptor .

Molecular Mechanism

At the molecular level, himbacine exerts its effects by binding to the muscarinic acetylcholine receptor M2. This binding prevents acetylcholine from interacting with the receptor, thereby inhibiting the downstream signaling pathways. The inhibition of these pathways can lead to reduced activation of G-proteins and subsequent changes in intracellular calcium levels, which are crucial for various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of himbacine have been observed to change over time. The stability of himbacine in various conditions has been studied, and it has been found to degrade under certain conditions. Long-term studies have shown that himbacine can have sustained effects on cellular function, particularly in neuronal cells, where it can modulate cognitive functions over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of himbacine vary with different dosages. Lower doses of himbacine have been shown to inhibit myopia development in chicks, while higher doses can lead to significant inhibition of induced myopia. At very high doses, himbacine can exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Himbacine is involved in metabolic pathways that include its interaction with various enzymes and cofactors. As a muscarinic antagonist, it can influence metabolic flux and metabolite levels by modulating the activity of the M2 receptor. This modulation can lead to changes in the production and utilization of metabolites within cells .

Transport and Distribution

Within cells and tissues, himbacine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the muscarinic acetylcholine receptor M2. The distribution of himbacine within tissues can influence its overall efficacy and potency .

Subcellular Localization

Himbacine’s subcellular localization is primarily associated with its target receptor, the muscarinic acetylcholine receptor M2. This receptor is predominantly found in the cell membrane, where himbacine binds and exerts its effects. The localization of himbacine to the cell membrane is crucial for its activity as a muscarinic antagonist .

Chemical Reactions Analysis

Scientific Research Applications

Himbacine has a wide range of scientific research applications:

Comparison with Similar Compounds

Himbacine is unique due to its specific activity as a muscarinic receptor antagonist. Similar compounds include:

These compounds share some structural similarities but differ in their specific biological activities and targets.

Properties

CAS No.

6879-74-9

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

IUPAC Name

4-[(E)-2-(1,6-dimethylpiperidin-2-yl)ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+

InChI Key

FMPNFDSPHNUFOS-VAWYXSNFSA-N

Isomeric SMILES

CC1CCCC(N1C)/C=C/C2C3CCCCC3CC4C2C(OC4=O)C

SMILES

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C

Canonical SMILES

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C

Synonyms

himbacine
NSC-23969
NSC23969

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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